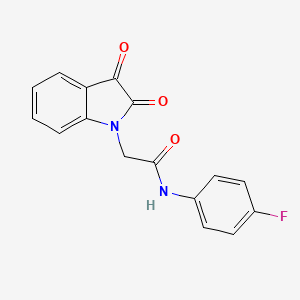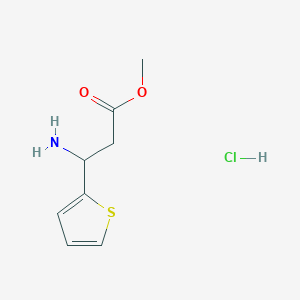![molecular formula C19H12O3 B2569031 2-[(2H-chromén-3-yl)méthylidène]-2,3-dihydro-1H-indène-1,3-dione CAS No. 1049119-55-2](/img/structure/B2569031.png)
2-[(2H-chromén-3-yl)méthylidène]-2,3-dihydro-1H-indène-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2H-chromen-3-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring. This particular compound is characterized by the presence of a chromene moiety linked to an indene-1,3-dione structure. Chromene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: It exhibits significant biological activities, including anticancer, antimicrobial, and antioxidant properties.
Medicine: The compound has potential therapeutic applications in the treatment of various diseases, such as cancer and infectious diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2H-chromen-3-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-formylchromone with indane-1,3-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2H-chromen-3-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromene or indene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized chromene or indene derivatives .
Mécanisme D'action
The mechanism of action of 2-[(2H-chromen-3-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as kinases and proteases, which play crucial roles in cellular processes. Additionally, it can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide
- 4-methyl-2H-chromen-2-one
- 3-(2-bromoacetyl)-2H-chromen-2-one
Uniqueness
Compared to similar compounds, 2-[(2H-chromen-3-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione stands out due to its unique structural features and diverse biological activities. The presence of both chromene and indene moieties in a single molecule provides a versatile scaffold for the development of new therapeutic agents. Additionally, its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
2-(2H-chromen-3-ylmethylidene)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O3/c20-18-14-6-2-3-7-15(14)19(21)16(18)10-12-9-13-5-1-4-8-17(13)22-11-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGDCRVNSMDEAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Chloro-1-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]propan-1-one](/img/structure/B2568949.png)
![1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-3-carboxylic acid](/img/structure/B2568950.png)
![2-methoxy-1-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazin-1-yl)ethan-1-one](/img/structure/B2568952.png)
![4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-pyridin-2-ylbenzamide](/img/structure/B2568954.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}benzamide](/img/structure/B2568955.png)

![1-[2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2568958.png)

![N-benzyl-3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2568962.png)
![1-{4-[(6-Chloro-3-pyridinyl)methyl]piperazino}-1-ethanone](/img/structure/B2568963.png)
![4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B2568964.png)

![2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2568967.png)
![2-[2-(3,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2568968.png)
